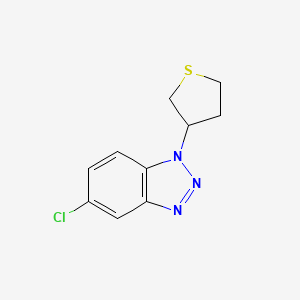
5-chloro-1-(thiolan-3-yl)-1H-1,2,3-benzotriazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-1-(thiolan-3-yl)-1H-1,2,3-benzotriazole is a chemical compound that belongs to the class of benzotriazoles. Benzotriazoles are known for their diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a chloro group, a thiolan ring, and a benzotriazole moiety, which contribute to its unique chemical properties and reactivity.
Preparation Methods
The synthesis of 5-chloro-1-(thiolan-3-yl)-1H-1,2,3-benzotriazole typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-chloro-1H-1,2,3-benzotriazole and thiolan-3-yl derivatives.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents, catalysts, and specific temperatures to facilitate the formation of the desired product.
Industrial Production: Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound.
Chemical Reactions Analysis
5-chloro-1-(thiolan-3-yl)-1H-1,2,3-benzotriazole undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.
Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzotriazole derivatives, while substitution reactions may produce various substituted benzotriazoles.
Scientific Research Applications
5-chloro-1-(thiolan-3-yl)-1H-1,2,3-benzotriazole has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug development.
Industry: The compound is used in various industrial processes, such as the production of polymers, coatings, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 5-chloro-1-(thiolan-3-yl)-1H-1,2,3-benzotriazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
5-chloro-1-(thiolan-3-yl)-1H-1,2,3-benzotriazole can be compared with other similar compounds, such as:
5-chloro-1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methyl-1H-pyrazole-4-carbaldehyde: This compound shares structural similarities but differs in its functional groups and chemical properties.
5-chloro-1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-ethyl-1H-pyrazole-4-carboxylic acid:
5-chloro-1-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)-3-(2-methylpropyl)-1H-pyrazole-4-carboxylic acid: This compound also exhibits similarities in structure but has unique chemical properties and reactivity.
Properties
Molecular Formula |
C10H10ClN3S |
|---|---|
Molecular Weight |
239.73 g/mol |
IUPAC Name |
5-chloro-1-(thiolan-3-yl)benzotriazole |
InChI |
InChI=1S/C10H10ClN3S/c11-7-1-2-10-9(5-7)12-13-14(10)8-3-4-15-6-8/h1-2,5,8H,3-4,6H2 |
InChI Key |
VFRGHEUNLLCIMP-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCC1N2C3=C(C=C(C=C3)Cl)N=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


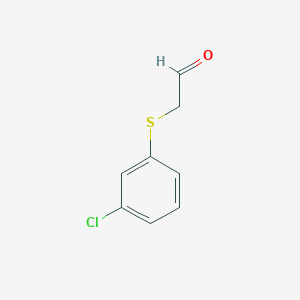

![{4H,5H,6H-cyclopenta[d][1,2]oxazol-3-yl}methanaminehydrochloride](/img/structure/B13561122.png)

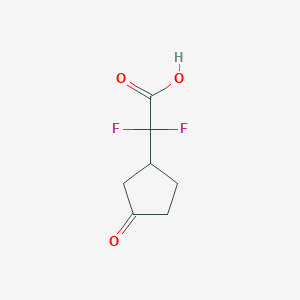
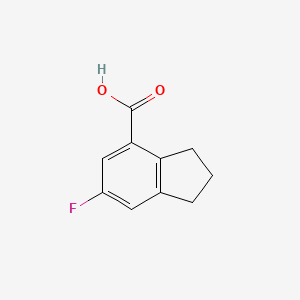

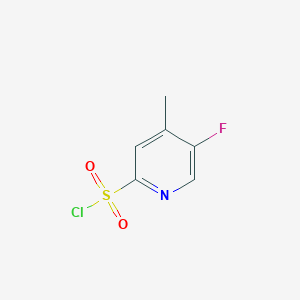
![N-tert-butyl-2-[4-(2-chloroacetyl)piperazin-1-yl]acetamide](/img/structure/B13561158.png)
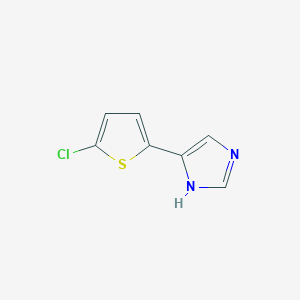

![Methyl2-oxa-6-azabicyclo[3.2.1]octane-1-carboxylatehydrochloride](/img/structure/B13561171.png)

![2-[(6-Bromopyridin-3-yl)oxy]-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethan-1-aminedihydrochloride](/img/structure/B13561178.png)
